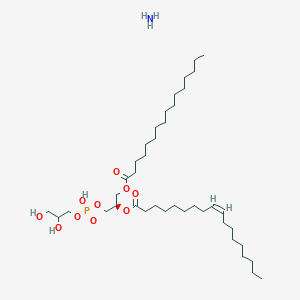
Diethylboryl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C9H19BO2
. It is characterized by its unique structure, which includes a pivalate group (derived from trimethylacetic acid) and a diethylboryl group. This compound is of interest in various fields of chemistry due to its reactivity and potential applications in synthesis and catalysis.准备方法
Synthetic Routes and Reaction Conditions: Diethylboryl pivalate can be synthesized through the reaction of trimethylacetic acid (pivalic acid) with diethylborinic acid. The reaction typically involves the formation of an anhydride intermediate, which then reacts with diethylborinic acid to form the final product. The reaction conditions often include:
Temperature: Around 60°C under reduced pressure (10 mmHg) to facilitate the removal of by-products.
Solvent: An inert solvent such as toluene or hexane may be used to dissolve the reactants and control the reaction environment.
Catalysts: In some cases, a catalyst such as a Lewis acid may be employed to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: Diethylboryl pivalate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides or other boron-containing compounds.
Substitution: The pivalate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, or thiols for substitution reactions.
Major Products:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学研究应用
Diethylboryl pivalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It serves as a precursor for boronic acids, which are valuable intermediates in Suzuki-Miyaura cross-coupling reactions.
Biology: In biological research, boron-containing compounds are explored for their potential in drug delivery and as enzyme inhibitors.
Medicine: Boron neutron capture therapy (BNCT) for cancer treatment utilizes boron compounds to target and destroy cancer cells.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
作用机制
The mechanism by which diethylboryl pivalate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. In biological systems, boron compounds can inhibit enzymes by binding to active sites or altering the enzyme’s conformation. In BNCT, boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
相似化合物的比较
Diethylboryl pivalate can be compared with other boron-containing compounds such as:
Triethylborane: A boron compound with three ethyl groups, used as a reagent in organic synthesis.
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups, widely used in cross-coupling reactions.
Borate Esters: Esters of boric acid, used in various industrial applications.
Uniqueness: this compound is unique due to its combination of a pivalate group and a diethylboryl group, which imparts specific reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a potential candidate for various applications in research and industry.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for innovative solutions in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
34574-27-1 |
|---|---|
分子式 |
C9H19BO2 |
分子量 |
170.06 g/mol |
IUPAC 名称 |
diethylboranyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H19BO2/c1-6-10(7-2)12-8(11)9(3,4)5/h6-7H2,1-5H3 |
InChI 键 |
MHSAIHVCWXTSBN-UHFFFAOYSA-N |
规范 SMILES |
B(CC)(CC)OC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


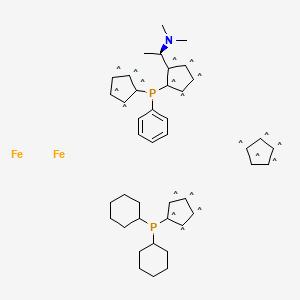


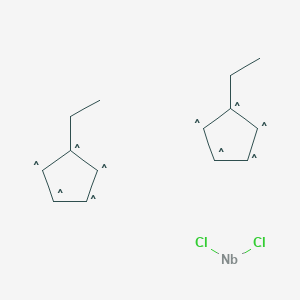

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
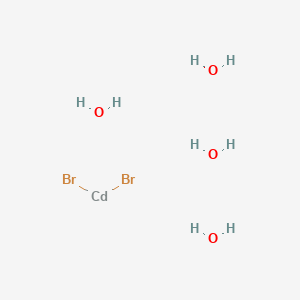
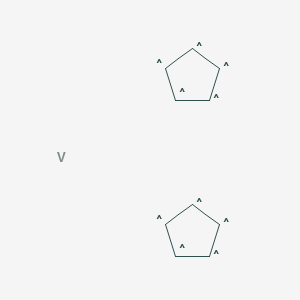
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)


